molecular formula C14H11F6N5 B4016197 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine

2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine

Cat. No.: B4016197
M. Wt: 363.26 g/mol
InChI Key: RCKWARDDWANAQH-UHFFFAOYSA-N
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Description

2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a pyrimidine ring and a guanidine moiety linked to a methylphenyl group

Properties

IUPAC Name

2-[4,6-bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N5/c1-7-3-2-4-8(5-7)22-11(21)25-12-23-9(13(15,16)17)6-10(24-12)14(18,19)20/h2-6H,1H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKWARDDWANAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine typically involves multiple steps, starting with the preparation of the pyrimidine ring substituted with trifluoromethyl groups. This can be achieved through the reaction of appropriate pyrimidine precursors with trifluoromethylating agents under controlled conditions. The guanidine moiety is then introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a guanidine derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies investigating its interaction with biological macromolecules, providing insights into its potential therapeutic effects.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: This compound has a similar aromatic structure but with chlorine substituents instead of trifluoromethyl groups.

    2,2’-Bipyridyl: A bidentate ligand with a pyridine structure, used in coordination chemistry.

  • Dehydrobenzo12annulene : A compound with benzene rings held together by triple bonds, showcasing different electronic properties.

Uniqueness

2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine
Reactant of Route 2
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine

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